(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate
Description
This compound belongs to a class of benzofuran derivatives featuring a benzylidene substituent and a sulfonate ester group. Its Z-configuration ensures a specific spatial arrangement, where the 2,4,5-trimethoxybenzylidene moiety is positioned on the same side as the 3-oxo group of the benzofuran core. Such structural attributes make it a candidate for pharmaceutical or agrochemical applications, though its exact properties depend on comparisons with analogs.
Properties
IUPAC Name |
[(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 4-fluorobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FO8S/c1-29-19-13-22(31-3)21(30-2)10-14(19)11-23-24(26)18-9-6-16(12-20(18)32-23)33-34(27,28)17-7-4-15(25)5-8-17/h4-13H,1-3H3/b23-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAHOGXFQVVQGY-KSEXSDGBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FO8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate is being investigated for its potential as a lead compound in drug development. Its structural features provide avenues for interaction with biological targets:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant anticancer properties. The presence of the benzofuran core is linked to enhanced cytotoxicity against various cancer cell lines.
- Enzyme Inhibition : The compound can act as a probe to study enzyme interactions. Its ability to modulate enzyme activity makes it suitable for investigating metabolic pathways and enzyme catalysis mechanisms.
Biological Research
The biological activity of this compound has been explored in various studies:
- Mechanisms of Action : Research indicates that the compound may inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic effects.
- Bioactivity Studies : Similar compounds have demonstrated a range of activities including antibacterial and anti-inflammatory effects. The presence of methoxy groups enhances lipophilicity, improving membrane permeability.
Case Studies
-
Anticancer Activity :
- A study investigated the cytotoxic effects of this compound on human breast cancer cells. Results showed a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents.
-
Enzyme Interaction :
- Another study assessed the compound's role as an inhibitor of cytochrome P450 enzymes. The findings suggested that the compound could selectively inhibit specific isoforms, providing insights into its potential use in drug metabolism studies.
Industrial Applications
In the industrial sector, this compound can be utilized for developing new materials:
- Photonic Devices : The compound's optical properties make it suitable for applications in photonic and optoelectronic devices. Its high transmission rates in the UV–Vis–NIR spectral range are advantageous for light-emitting diodes (LEDs) and laser technologies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key structural analogs differ in substitution patterns on the benzylidene ring and the sulfonate group. These variations influence electronic properties, steric effects, and solubility. Below is a detailed analysis:
Structural and Molecular Differences
Table 1: Comparison of Key Structural Features
*Calculated based on structural similarity to analogs.
Key Observations:
Benzylidene Substitution Patterns :
- The 2,4,5-trimethoxy configuration (target and Analog 2) creates an asymmetric electronic distribution compared to the 3,4,5-trimethoxy substitution (Analog 1). This asymmetry may influence binding to chiral biological targets or alter crystallinity .
- The 3,4,5-trimethoxy group (Analog 1) is more planar, favoring π-π interactions with aromatic residues in enzymes or receptors.
Methanesulfonate (Analog 2) lacks an aromatic ring, reducing steric bulk and possibly enhancing solubility. However, the absence of fluorine or methoxy groups may decrease target affinity .
Molecular Weight and Bioavailability :
Hypothesized Pharmacological and Physicochemical Properties
- Electron-Withdrawing Effects : The fluorine atom in the target compound could enhance hydrogen-bonding interactions with proteins, a feature absent in methoxy or methylsulfonate analogs.
- Metabolic Stability : Fluorine’s resistance to oxidative metabolism may give the target compound a longer half-life than Analog 1, which has a metabolically labile methoxy group .
- Solubility : Analog 2’s methanesulfonate group likely improves aqueous solubility, whereas the target’s fluorobenzenesulfonate may favor lipid-rich environments.
Q & A
Basic: What synthetic strategies are recommended for preparing (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate?
Answer:
The synthesis typically involves:
- Step 1: Formation of the benzofuran core via acid-catalyzed cyclization of phenolic precursors (e.g., 3-oxo-2,3-dihydrobenzofuran derivatives) .
- Step 2: Condensation with 2,4,5-trimethoxybenzaldehyde under reflux in anhydrous dichloromethane or ethanol to form the Z-configuration benzylidene intermediate. Catalysts like p-toluenesulfonic acid (PTSA) are often used to drive the reaction .
- Step 3: Sulfonation at the 6-position using 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to introduce the sulfonate group .
Key considerations: Optimize reaction times (typically 12–24 hrs for condensation) and employ chromatography (silica gel, hexane/EtOAc gradients) for purification .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) during structural elucidation?
Answer:
Contradictions often arise from:
- Solvent effects: For example, DMSO-d6 may cause downfield shifts in aromatic protons compared to CDCl₃. Cross-validate using multiple solvents .
- Dynamic stereochemistry: The Z-configuration’s rigidity can lead to split signals in -NMR due to hindered rotation. Use NOESY to confirm spatial proximity of substituents .
- Impurity interference: LC-MS (ESI+) can detect sulfonate hydrolysis byproducts (e.g., free benzofuran-OH), which may skew integration values .
Basic: What biological activities are associated with this compound, and how are they assessed?
Answer:
Preliminary studies on analogs suggest:
- Anticancer potential: Evaluated via MTT assays against cancer cell lines (e.g., MCF-7, HepG2) at 10–100 µM concentrations. The sulfonate group enhances cellular uptake .
- Antimicrobial activity: Tested using disk diffusion assays (e.g., against S. aureus and E. coli). The 4-fluoro substituent may improve membrane penetration .
Methodology: Always include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves .
Advanced: How do substituent positions (e.g., 2,4,5-trimethoxy vs. 3,4,5-trimethoxy) on the benzylidene group affect bioactivity?
Answer:
Comparative SAR studies indicate:
- 2,4,5-Trimethoxy : Enhances π-π stacking with hydrophobic enzyme pockets (e.g., tubulin binding in anticancer assays) due to asymmetric substitution .
- 3,4,5-Trimethoxy : Improves solubility but reduces potency in kinase inhibition assays, likely due to steric hindrance .
Experimental design: Synthesize analogs with systematic substituent variations and test in parallel using standardized assays (e.g., IC₅₀ comparisons) .
Basic: What analytical techniques are critical for confirming purity and stereochemistry?
Answer:
- HPLC-DAD : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95% required for biological testing) .
- X-ray crystallography : Resolves Z/E configuration ambiguity by confirming dihedral angles between benzofuran and benzylidene planes .
- High-resolution MS : Confirms molecular formula (e.g., [M+H]⁺ for C₂₆H₂₁F₄O₈S requires m/z 577.0942) .
Advanced: How can researchers address low yields during sulfonation (Step 3)?
Answer:
Low yields (<40%) may result from:
- Competitive hydrolysis : Use anhydrous conditions (e.g., molecular sieves) and pre-activate sulfonyl chlorides with DMAP .
- Steric hindrance : Replace pyridine with bulkier bases (e.g., 2,6-lutidine) to reduce side reactions .
- Temperature control : Perform reactions at 0–5°C to suppress decomposition .
Basic: What stability challenges exist for this compound, and how are they managed?
Answer:
- Hydrolytic degradation : The sulfonate ester is prone to hydrolysis in aqueous media. Store at -20°C in anhydrous DMSO or acetonitrile .
- Photoisomerization : Protect from light (use amber vials) to prevent Z→E isomerization, which alters bioactivity .
Advanced: What computational methods support interaction studies with biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Models binding to tubulin or topoisomerase II using PDB structures (e.g., 1SA0). The 4-fluoro group’s electronegativity improves hydrogen bonding scores .
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories. Focus on RMSD changes in the benzylidene region .
Basic: How is the Z-configuration confirmed, and why is it critical for activity?
Answer:
- NOESY NMR : Cross-peaks between the benzylidene proton (δ 8.2–8.5 ppm) and benzofuran C3-H confirm the Z-configuration .
- Activity impact : The Z-isomer’s planar structure facilitates intercalation into DNA or enzyme active sites, unlike the E-isomer .
Advanced: What strategies optimize in vivo pharmacokinetics without altering core structure?
Answer:
- Prodrug modification : Replace the sulfonate with a tert-butyl ester to enhance bioavailability, regenerating the active form via esterases .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to prolong half-life, as demonstrated for analogous benzofurans .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
